Phosphine, (1,1-dimethylethyl)-
Description
Contextual Significance of Phosphine (B1218219), (1,1-dimethylethyl)- as a Ligand in Catalysis
In the landscape of transition metal catalysis, the choice of ligand is paramount as it directly influences the catalyst's activity, selectivity, and stability. numberanalytics.comrsc.org Tert-butylphosphine and its derivatives, such as the highly influential tri-tert-butylphosphine (B79228), have emerged as crucial ligands, particularly for palladium-catalyzed cross-coupling reactions. nih.govgoogle.comthieme-connect.comdakenchem.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are vital in the production of pharmaceuticals, agrochemicals, and advanced materials. google.com
The utility of tert-butylphosphine-based ligands lies in their ability to facilitate challenging transformations that are often sluggish or inefficient with other types of ligands. mit.edu For instance, the use of tri-tert-butylphosphine has enabled palladium-catalyzed reactions, such as the Suzuki and Heck couplings, to proceed under milder conditions, even with less reactive substrates like aryl chlorides. dakenchem.commit.edu This is largely attributed to the unique combination of steric bulk and strong electron-donating ability conferred by the tert-butyl groups. dakenchem.comtcichemicals.com The bulky nature of these ligands promotes the formation of highly reactive, low-coordinate metal complexes, which are essential for efficient catalytic cycles. Furthermore, these ligands have found application in frustrated Lewis pair (FLP) chemistry, where their steric hindrance prevents the formation of a classical adduct with a Lewis acid, enabling the activation of small molecules like H2 and N2. nih.govqub.ac.uk
Evolution of Phosphine Ligands in Transition Metal Catalysis
The development of phosphine ligands for transition metal catalysis has been a story of continuous evolution, driven by the need for more efficient and versatile catalytic systems. numberanalytics.com Early transition metal catalysis often relied on simple phosphine ligands like triphenylphosphine (B44618) (PPh3). While foundational, these first-generation ligands had limitations, particularly when dealing with sterically demanding or electronically deactivated substrates.
The quest for improved catalytic performance led to the development of a vast array of phosphine ligands with tailored electronic and steric properties. numberanalytics.comrsc.org This evolution can be broadly categorized into generations. First-generation ligands, including PPh3, offered a moderate steric and electronic profile. The subsequent development of bidentate phosphines like dppe (1,2-bis(diphenylphosphino)ethane) marked a step forward by enhancing the stability of the metal complexes.
The emergence of bulky and electron-rich alkylphosphines, such as tri-tert-butylphosphine, represents a significant advancement, often referred to as third-generation ligands. google.com These ligands addressed many of the shortcomings of their predecessors by dramatically accelerating key steps in the catalytic cycle, such as oxidative addition, even with challenging substrates like aryl chlorides. tcichemicals.com The ability to fine-tune the steric and electronic properties of phosphine ligands by modifying the substituents on the phosphorus atom has been a central theme in the advancement of homogeneous catalysis. numberanalytics.comlibretexts.org
Distinctive Steric and Electronic Properties of Phosphine, (1,1-dimethylethyl)-
The chemical behavior of tert-butylphosphine and its derivatives is dominated by the unique steric and electronic effects of the tert-butyl group. libretexts.orgnih.gov These properties are often quantified using parameters like the Tolman cone angle for sterics and the Tolman electronic parameter (TEP) for electronics. libretexts.org
Electron-Rich Character and σ-Donating Capabilities
Phosphines act as Lewis bases, donating a lone pair of electrons to the metal center to form a coordinate covalent bond. tcichemicals.com The nature of the substituents on the phosphorus atom significantly influences its electron-donating ability. Alkylphosphines, such as those containing tert-butyl groups, are generally stronger electron donors than arylphosphines. libretexts.org
The tert-butyl group, being an alkyl group, is electron-releasing through an inductive effect, which increases the electron density on the phosphorus atom. This makes tert-butylphosphine a strong σ-donor ligand. tcichemicals.com The enhanced electron density on the metal center, resulting from coordination with electron-rich phosphines, can facilitate key steps in catalytic cycles, most notably the oxidative addition of substrates to the metal. tcichemicals.com The Tolman electronic parameter (TEP) for tri-tert-butylphosphine is 2056.1 cm⁻¹, which is lower than that of triphenylphosphine (2068.9 cm⁻¹) and trimethylphosphine (B1194731) (2064.1 cm⁻¹), indicating its superior electron-donating strength. A lower TEP value corresponds to a more electron-donating ligand. libretexts.org This strong σ-donating ability is a key factor in the high reactivity of catalysts bearing these ligands.
Influence of Steric Hindrance on Reactivity and Selectivity
The steric bulk of a ligand is a critical factor in determining the reactivity and selectivity of a catalyst. vu.nl The size of a ligand can be quantified by its cone angle, a concept introduced by Chadwick A. Tolman. wikipedia.org The cone angle is a measure of the solid angle occupied by a ligand at the metal center. wikipedia.org
Tri-tert-butylphosphine is one of the bulkiest monodentate phosphine ligands, with a cone angle of 182°. This is significantly larger than that of triphenylphosphine (145°) and tricyclohexylphosphine (B42057) (170°). This substantial steric hindrance has several important consequences for catalysis. It promotes the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. The steric bulk can also prevent catalyst deactivation through aggregation.
Furthermore, the steric environment created by bulky ligands can influence the selectivity of a reaction by dictating the way substrates approach and bind to the metal center. vu.nl In many cases, the increased steric bulk of ligands like tri-tert-butylphosphine leads to higher catalytic activity, particularly in cross-coupling reactions involving sterically demanding substrates. nih.gov The interplay between the strong electron-donating nature and the significant steric hindrance of tert-butylphosphine ligands is what makes them so effective in a wide range of catalytic applications. nih.govqub.ac.uk
Structure
2D Structure
Properties
IUPAC Name |
tert-butylphosphane | |
|---|---|---|
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InChI |
InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |
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InChI Key |
ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)P | |
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Molecular Formula |
C4H11P | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0074396 | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
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Molecular Weight |
90.10 g/mol | |
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Physical Description |
Liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | tert-Butylphosphine | |
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CAS No. |
2501-94-2 | |
| Record name | tert-Butylphosphine | |
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| Record name | Phosphine, (1,1-dimethylethyl)- | |
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| Record name | Phosphine, (1,1-dimethylethyl)- | |
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| Record name | Phosphine, (1,1-dimethylethyl)- | |
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| Record name | Phosphine, (1,1-dimethylethyl) | |
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Synthetic Methodologies and Chemical Transformations of Phosphine, 1,1 Dimethylethyl
Established Synthesis Routes to Phosphine (B1218219), (1,1-dimethylethyl)-
The synthesis of tri-tert-butylphosphine (B79228) is notably challenging due to the large steric hindrance imposed by the three tert-butyl groups surrounding the central phosphorus atom. This steric crowding complicates the straightforward alkylation of phosphorus halides.
The reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), with a tert-butyl Grignard reagent (tert-butylmagnesium chloride, ᵗBuMgCl) is a primary method for synthesizing tri-tert-butylphosphine. justia.com However, early attempts at this synthesis in 1967 demonstrated that the reaction often stops prematurely. nih.govqub.ac.uk Regardless of the excess of the Grignard reagent used, the major product was frequently di(tert-butyl)chlorophosphine (PᵗBu₂Cl) due to the immense steric encumbrance around the phosphorus center, which hinders the addition of the third bulky tert-butyl group. justia.comnih.govresearchgate.net
To overcome this limitation and improve the yield of the desired tertiary phosphine, modifications to the procedure have been developed. A significant advancement involves the use of copper(I) iodide (CuI) as a catalyst, often in the presence of lithium bromide (LiBr). justia.comnih.gov This catalytic system enhances the reactivity of the Grignard reagent, facilitating the final substitution step. nih.gov For this enhanced procedure, PCl₃ is typically added to a mixture of CuI and LiBr in a solvent like hexane, cooled to a low temperature (e.g., -20°C), and then the ᵗBuMgCl solution is added. justia.com To achieve higher selectivity towards PᵗBu₃, it is crucial to use a large excess of the Grignard reagent while keeping the PCl₃ in high dilution. qub.ac.uk
Table 1: Grignard Reagent-Mediated Synthesis Conditions
| Phosphorus Source | Reagent | Catalyst/Additive | Solvent | Key Conditions | Primary Product(s) |
|---|---|---|---|---|---|
| PCl₃ | ᵗBuMgCl | None | Diethyl Ether | Excess Grignard reagent | Di(tert-butyl)chlorophosphine |
| PCl₃ | ᵗBuMgCl | CuI, LiBr | Hexane/Diethyl Ether | Low temperature (-20°C), excess Grignard | Tri-tert-butylphosphine |
Beyond the copper-catalyzed Grignard reaction, other catalytic methods have been developed for synthesizing tri-tert-butylphosphine, aiming for milder conditions and higher yields. One such method involves the reaction of calcium phosphide (B1233454) with bromo-tert-butane under the catalytic action of a nickel catalyst, such as nickel diacetylacetonate. google.comgoogle.com This process, carried out in an anhydrous and oxygen-free atmosphere in a solvent like tetrahydrofuran (B95107) at temperatures of 60-80°C, is reported to have high yields suitable for industrial-scale production. google.com
Furthermore, palladium-catalyzed C-P cross-coupling reactions represent a broad and effective strategy for synthesizing various bulky phosphine ligands. rsc.org For instance, the catalyst bis(tri-tert-butylphosphine)palladium(0) (B44361), itself containing the target ligand, is highly effective in numerous cross-coupling reactions due to the ligand's ability to promote both oxidative addition and reductive elimination steps. thieme-connect.de
Derivatization and Functionalization Strategies for Phosphine, (1,1-dimethylethyl)-
The core tri-tert-butylphosphine structure can be modified for specialized applications, such as isotopic labeling studies or the creation of complex, multidentate ligands.
The synthesis of fully deuterated [D₂₇]tri-tert-butylphosphine has been reported as an adaptation of the established Grignard route. nih.govnih.gov The primary purpose for creating this isotopically labeled compound was to provide an isotopic contrast for neutron diffraction studies of frustrated Lewis pairs (FLPs) in solution. nih.govresearchgate.net
The synthesis begins with the preparation of deuterated starting materials. researchgate.net [D₉]tert-butyl chloride is prepared from commercially available reactants. nih.gov This deuterated chloride is then used to form the corresponding deuterated Grignard reagent, [D₉]ᵗBuMgCl. researchgate.net The subsequent reaction with PCl₃ follows the copper-catalyzed procedure, combining methodologies developed for the non-deuterated analogue to overcome a strong kinetic isotope effect. qub.ac.ukresearchgate.net The final product, [D₂₇]PᵗBu₃, is obtained as a colorless, crystalline solid after purification. nih.gov
The exceptional catalytic activity of complexes bearing the PᵗBu₃ ligand has driven research into creating chelating bis(phosphine) ligands that mimic its steric and electronic properties. scholaris.ca These ligands are designed to coordinate strongly to a metal center while providing a sterically demanding environment that can facilitate unique reactivity. scholaris.ca
Various synthetic approaches are employed to construct these complex ligands. One common strategy involves using di-tert-butylphosphine (B3029888) borane (B79455) as a building block. rsc.org This air-stable precursor can be deprotonated with an organolithium reagent like butyllithium (B86547) (BuⁿLi) and then reacted with a suitable electrophilic backbone to construct the bis(phosphine) structure. rsc.org Another powerful method is the use of palladium-catalyzed coupling reactions to link di(tert-alkyl)phosphine groups to aryl or biphenylyl backbones, allowing for the creation of a broad family of bulky bis(phosphine) ligands. rsc.org The development of such chelating ligands is a significant area of research, aimed at producing novel catalysts for processes like hydrogenation. scholaris.ca
Coordination Chemistry of Phosphine, 1,1 Dimethylethyl with Metal Centers
Synthesis and Spectroscopic Characterization of Metal-Phosphine, (1,1-dimethylethyl)- Complexes
The synthesis of metal complexes with phosphine (B1218219), (1,1-dimethylethyl)- often involves the direct reaction of a metal precursor with the phosphine ligand. wikipedia.org Characterization of these complexes heavily relies on spectroscopic techniques, particularly ³¹P NMR spectroscopy, which provides significant insights into the coordination environment of the phosphorus atom. wikipedia.org
Palladium Complexes of Phosphine, (1,1-dimethylethyl)-
Palladium complexes featuring phosphine, (1,1-dimethylethyl)- are of significant interest due to their applications in cross-coupling reactions. mit.eduresearchgate.net The synthesis of these complexes can be achieved by reacting a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), with P(t-Bu)₃. mit.edu The resulting complexes, including the well-defined bis(tri-tert-butylphosphine)palladium(0) (B44361) [Pd(P(t-Bu)₃)₂], serve as highly effective catalysts. mit.eduacs.org
Studies have shown that a monophosphine palladium species is often the active catalyst in many coupling reactions. mit.edu While the bisphosphine complex is the resting state, mixtures of Pd(P(t-Bu)₃)₂ and phosphine-free Pd₂(dba)₃ can generate highly efficient catalysts for room-temperature couplings of aryl chlorides. mit.edu Monomeric arylpalladium(II) halide complexes with P(t-Bu)₃ as the sole dative ligand have also been synthesized and structurally characterized. berkeley.edu These complexes are intermediates in palladium-catalyzed cross-coupling reactions. berkeley.edu
Spectroscopic characterization, particularly using ³¹P NMR, is crucial for identifying the palladium-phosphine species in solution. mit.edu For example, the ³¹P NMR signal for P(t-Bu)₃ shifts significantly upon coordination to palladium, providing evidence of complex formation. wikipedia.org
Coordination with Other Group 10 Metals
The coordination chemistry of phosphine, (1,1-dimethylethyl)- extends to other Group 10 metals like nickel and platinum. The reaction of P(t-Bu)₃ with nickel(II) bromide in an alcoholic solution yields the paramagnetic complex [Bu₃PH][(Bu₃P)NiBr₃]. rsc.org X-ray crystallography confirmed the structure, revealing a nearly C₃v symmetry for the anion. rsc.org
For platinum, the isoelectronic complex to the cationic gold(I) species, [bis(tri-tert-butylphosphine)platinum(0)], has been synthesized and structurally characterized. researchgate.net It features a linear two-coordinate platinum atom. researchgate.net The coordination of bulky phosphine ligands like P(t-Bu)₃ to nickel and palladium has been shown to facilitate novel reactivity, including C-H or N-H activation of the ligand to form strained metallacycles. scholaris.ca
Alkali Metal Complexes (Group 1)
The coordination of phosphine, (1,1-dimethylethyl)- with alkali metals has been explored, particularly in the context of multidentate ligands incorporating the phosphine moiety. For instance, the deprotonation of bis(3,5-di-tert-butyl-2-hydroxyphenyl)-tert-butylphosphine with lithium, sodium, or potassium reagents yields the corresponding alkali metal complexes. acs.org X-ray diffraction studies of the lithium derivative revealed a dimeric structure where two [tBu-OPO]Li₂(DME) units are linked by dative O-Li bonds. acs.orgfigshare.com In these structures, the lithium atoms are bridged by the phenolate (B1203915) oxygen donors, with only one lithium coordinated to the phosphorus atom. acs.orgfigshare.com The structural motifs of these alkali metal derivatives are notably different from analogous complexes with a phosphorus-bound phenyl group. acs.org
Group 4 Metal Complexes
The coordination chemistry of phosphine, (1,1-dimethylethyl)- with Group 4 metals such as titanium, zirconium, and hafnium has been investigated using a tridentate, dianionic biphenolate phosphine ligand bearing a phosphorus-bound tert-butyl group. nih.gov Metathetical reactions of the lithium salt of this ligand with TiCl₄(THF)₂ can selectively produce either the mono-ligated complex [(tBu-OPO)TiCl₂(THF)] or the bis-ligated complex Ti[(tBu-OPO)₂]. nih.gov In contrast, similar reactions with ZrCl₄(THF)₂ or HfCl₄(THF)₂ exclusively yield the bis-ligated complexes M[(tBu-OPO)₂] (M = Zr, Hf). nih.gov These findings highlight a significant influence of the phosphorus substituent on the resulting complex conformation when compared to analogous ligands with a phenyl group on the phosphorus. nih.gov The synthesis and structural characterization of a series of Group 4 complexes supported by a 2,2'-phenylphosphinobis(4,6-di-tert-butylphenolate) ligand have also been reported. nih.gov
Gold(I) Complexes
Gold(I) complexes featuring phosphine, (1,1-dimethylethyl)- have been synthesized and characterized. The reaction of AuCl with two equivalents of P(t-Bu)₃ leads to the formation of the ionic complex [('Bu₃P)₂Au]⁺Cl⁻. researchgate.net This complex contains a linear, two-coordinate gold(I) center. researchgate.net The synthesis of gold(I) complexes with phosphine ligands where the tert-butyl group is part of a larger, structured ligand framework has also been reported. acs.org For example, a bisbiphenyl phosphine ligand with a tert-butyl substituent has been prepared and used to form the corresponding gold(I) chloride complex. acs.org The steric bulk of the tert-butyl group influences the rotation of the biphenyl (B1667301) substituents in these complexes. acs.org
Structural Investigations of Metal-Phosphine, (1,1-dimethylethyl)- Adducts
X-ray crystallography is a primary tool for the structural investigation of metal-phosphine, (1,1-dimethylethyl)- adducts, providing precise data on bond lengths and angles. These structural parameters offer insights into the steric and electronic effects of the bulky phosphine ligand.
In the cationic complex {[('Bu)₃P]₂Au}⁺, the P-Au-P angle is 180.0°, indicating a perfectly linear geometry. The Au-P bond lengths are 2.323(2) Å and 2.321(2) Å. researchgate.net In the paramagnetic nickel complex [(Bu₃P)NiBr₃]⁻, the Ni-P bond length is a notable 2.48(1) Å, and the calculated cone angle for the P(t-Bu)₃ ligand is 180 ± 2°. rsc.org
The structural data for various metal complexes with ligands containing the phosphine, (1,1-dimethylethyl)- moiety reveal diverse coordination modes and geometries. For example, in the dimeric lithium complex {[tBu-OPO]Li₂(DME)}₂, the Li₄O₄ core forms an open cubane (B1203433) motif. acs.org
The table below summarizes key structural parameters for selected metal complexes of phosphine, (1,1-dimethylethyl)- and related ligands.
| Complex | Metal | M-P Bond Length (Å) | Other Key Bond Angles (°) | Reference |
| [('Bu₃P)₂Au]Cl | Au | 2.323(2), 2.321(2) | P-Au-P: 180.0 | researchgate.net |
| [(Bu₃P)NiBr₃]⁻ | Ni | 2.48(1) | Br-Ni-Br (avg): 108.7 | rsc.org |
| [('Bu₃P)₂Pt] | Pt | 2.249(3) | - | researchgate.net |
| [(tBu-OPO)TiCl₂(THF)] | Ti | - | - | nih.gov |
| {[tBu-OPO]Li₂(DME)}₂ | Li | - | - | acs.org |
X-ray Diffraction Studies
A key example is the structure of bis(tri-tert-butylphosphine)palladium(0), [Pd(P(t-Bu)₃)₂]. A single-crystal X-ray diffraction study revealed a centrosymmetric molecule with the palladium atom located at a center of symmetry. nih.gov This results in a linear P-Pd-P arrangement, with a bond angle of 180°. nih.gov The Pd-P bond length was determined to be 2.289 Å. The steric strain imposed by the bulky tert-butyl groups is evident in the distortion of the angles within the ligand itself. nih.gov This linear geometry is a direct consequence of the ligand's large size, which prevents the adoption of a more crowded coordination environment. Such two-coordinate complexes are common for zerovalent palladium and platinum with bulky phosphine ligands. libretexts.orgnih.gov
In another example, the reaction of [Pt(P(t-Bu)₃)₂] with the organozinc compound Zn(C₆F₅)₂ yields the bimetallic adduct [(P(t-Bu)₃)₂Pt→Zn(C₆F₅)₂]. chemicalbook.com X-ray diffraction studies of this complex confirmed a T-shaped geometry around the platinum atom, which is slightly distorted due to the steric pressure between the tert-butyl groups and the perfluorinated aryl rings, resulting in a P-Pt-P bond angle of 165.32(4)°. chemicalbook.com
The structural parameters for rhodium complexes also show the impact of the ligand's bulk. While a simple square-planar geometry might be expected for a d⁸ Rh(I) complex, the steric hindrance of two tri-tert-butylphosphine (B79228) ligands in complexes like carbonylchlorobis(tri-tert-butylphosphine)rhodium can lead to significant distortions from planarity. spectrabase.com
| Complex | Metal-Phosphorus Bond Length (Å) | Phosphorus-Metal-Phosphorus Angle (°) | Reference |
|---|---|---|---|
| [Pd(P(t-Bu)₃)₂] | 2.289 | 180.0 | nih.gov |
| [(P(t-Bu)₃)₂Pt→Zn(C₆F₅)₂] | Not Reported | 165.32 | chemicalbook.com |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of metal-phosphine complexes in solution. Both ³¹P and ¹H NMR provide valuable information regarding the coordination environment of the tri-tert-butylphosphine ligand.
The ³¹P NMR chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom and its coordination to a metal center. The free tri-tert-butylphosphine ligand typically shows a ³¹P chemical shift around +63 ppm. rsc.org Upon coordination to a metal, this value changes significantly, providing evidence of complex formation. For instance, in a study of palladium(II) complexes, the ³¹P NMR chemical shift for a species formulated as [Pd(P(t-Bu)₃)(Br)(9-anthracenyl)]₂ was observed at 58.9 ppm. rsc.org
¹H NMR spectroscopy is also informative. The protons of the tert-butyl groups give rise to a characteristic signal, typically a doublet due to coupling with the phosphorus atom (³J(P-H)). In complexes where two phosphine ligands are coordinated to a single metal center, the pattern can be more complex. For instance, in trans-disubstituted complexes of the type trans-M'X₂(PHBuᵗ₂)₂ (where M' = Pd or Pt), the ¹H resonance of the tert-butyl groups appears as a distinctive five-line pattern with relative intensities of 2:1:2:1:2. nih.gov This pattern arises from the virtual coupling of the protons to two equivalent, mutually trans phosphorus nuclei.
Furthermore, NMR can be used to determine the magnitude of the coupling between phosphorus nuclei through the metal center, ²J(P-M-P). These coupling constants are valuable for determining the geometry of the complex, as the magnitude of ²J(P-M-P) is typically much larger for trans-isomers compared to cis-isomers. Accurate values for these parameters can be calculated from the ¹H NMR spectra of the complexes. nih.gov Dynamic NMR (DNMR) studies can also provide insight into fluxional processes, such as ligand exchange or conformational changes in solution. libretexts.org
| Compound/Complex Type | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |
|---|---|---|---|---|
| P(t-Bu)₃ (free ligand) | ³¹P | ~ +63 | N/A | rsc.org |
| [Pd(P(t-Bu)₃)(Br)(9-anthracenyl)]₂ | ³¹P | 58.9 | N/A | rsc.org |
| trans-M'X₂(PHBuᵗ₂)₂ (M' = Pd, Pt) | ¹H (t-Bu) | Multiplet (5 lines) | ²J(P-M-P) calculable | nih.gov |
Ligand Exchange Dynamics in Metal-Phosphine, (1,1-dimethylethyl)- Systems
The exchange of ligands in a metal coordination sphere is a fundamental process in organometallic chemistry, often preceding catalytic steps. The dynamics of ligand exchange in systems containing tri-tert-butylphosphine are profoundly influenced by the ligand's extreme steric bulk.
Ligand substitution reactions can proceed through several mechanisms, including dissociative (D), associative (A), or interchange (I) pathways. nih.gov For complexes with sterically demanding ligands like P(t-Bu)₃, a dissociative mechanism is often favored. nih.gov This pathway involves the initial dissociation of one ligand to generate a coordinatively unsaturated intermediate, which is then captured by an incoming ligand. The rate of such a reaction is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's concentration. nih.gov
The steric properties of both the resident and incoming ligands play a crucial role. Studies have shown that the bulky tri-tert-butylphosphine ligand can be displaced by smaller, less sterically demanding phosphines. For example, in a palladium oxidative addition complex supported by a bulky biarylphosphine ligand (t-BuXPhos), ligand exchange with smaller phosphines was observed to be slow at room temperature but occurred rapidly upon heating to 60 °C, indicating a sterically driven process with a significant activation energy barrier. berkeley.edu
A concrete example involves the reaction of a monomeric arylpalladium(II) halide complex containing 1-adamantyl-di-tert-butylphosphine. The addition of tri-tert-butylphosphine to this complex resulted in ligand exchange, generating free aryl bromide and the [Pd(P(t-Bu)₃)₂] complex. This demonstrates that even among bulky phosphines, subtle differences in steric and electronic properties can drive ligand exchange equilibria. The lability of phosphine ligands is essential for catalysis, as dissociation is often required to open a coordination site for substrate binding. libretexts.org The balance between strong M-P bonding (for catalyst stability) and appropriate lability (for catalytic activity) is a key consideration in catalyst design, and the unique steric profile of tri-tert-butylphosphine places it at a critical point on this spectrum. scispace.comberkeley.edu
Catalytic Applications of Phosphine, 1,1 Dimethylethyl
Palladium-Catalyzed Cross-Coupling Reactions
Phosphine (B1218219), (1,1-dimethylethyl)-, commonly known as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has emerged as a pivotal ligand in the realm of palladium-catalyzed cross-coupling reactions. Its significance stems from its unique steric and electronic properties. As a bulky and electron-rich ligand, it facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. thieme-connect.com This has enabled the development of highly active and versatile catalyst systems capable of coupling a wide array of substrates, including historically challenging ones like aryl chlorides. scispace.comresearchgate.net The application of P(t-Bu)₃ has led to milder reaction conditions, often at room temperature, and has expanded the scope of several key carbon-carbon bond-forming reactions. nih.gov Catalyst systems incorporating this ligand, such as Bis(tri-tert-butylphosphine)palladium(0) (B44361) [Pd(P(t-Bu)₃)₂], are now instrumental in organic synthesis for constructing complex molecular architectures. thieme-connect.com
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been significantly advanced by the use of tri-tert-butylphosphine as a ligand for palladium catalysts. scispace.comresearchgate.net The Pd/P(t-Bu)₃ system has proven to be exceptionally effective, enabling the coupling of a broad range of substrates under mild conditions. nih.govnih.gov This includes reactions involving aryl and heteroaryl halides with various boronic acids. mit.eduresearchgate.net The robustness of this catalyst system allows for reactions to be conducted even in the presence of water, enhancing its practicality and user-friendliness. mit.edusemanticscholar.org
Efficacy with Aryl Chlorides, Bromides, and Iodides
The palladium/tri-tert-butylphosphine catalyst system exhibits remarkable efficacy in Suzuki-Miyaura coupling reactions across the spectrum of aryl halides. A significant breakthrough enabled by this system is the efficient coupling of unactivated aryl chlorides, which are generally less reactive but more cost-effective and widely available than other aryl halides. scispace.comnih.gov The electron-rich nature of P(t-Bu)₃ promotes the difficult oxidative addition of the C-Cl bond to the palladium center. scispace.com
Furthermore, the catalyst system is highly effective for aryl bromides and iodides, often facilitating these couplings under exceptionally mild conditions, such as at room temperature. nih.gov This high reactivity extends to deactivated and sterically hindered substrates, demonstrating the broad applicability of the method. nih.govmit.edu The catalyst can be used at low loadings, achieving high turnover numbers, which is advantageous for large-scale synthesis. nih.gov
| Aryl Halide | Coupling Partner | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, Cs₂CO₃, Dioxane, 80 °C | 98% | nih.gov |
| 4-Bromoanisole | Phenylboronic acid | 1% Pd(OAc)₂, 2% P(t-Bu)₃, KF, THF, Room Temp. | 98% | nih.gov |
| 2-Iodotoluene | Phenylboronic acid | 1% Pd(OAc)₂, 2% P(t-Bu)₃, KF, THF, Room Temp. | 95% | nih.gov |
| 2-Chloropyridine | Phenylboronic acid | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, Cs₂CO₃, Dioxane, 80 °C | 94% | nih.gov |
| 1-Bromo-3,5-dimethyladamantane | 4-Methoxyphenylboronic acid | 2% Pd(P(t-Bu)₃)₂, K₃PO₄, Toluene/H₂O, 100 °C | 95% |
Differential Reactivity with Aryl Triflates
A notable feature of the palladium/tri-tert-butylphosphine catalyst system is its differential reactivity towards various electrophiles, particularly its selectivity for aryl chlorides over aryl triflates. nih.gov In competition experiments, the Pd/P(t-Bu)₃ system has been shown to couple an aryl chloride selectively in the presence of an aryl triflate group, a selectivity that was previously unprecedented for palladium-catalyzed cross-coupling reactions. nih.gov
This unique site-selectivity is attributed to the specific properties of the P(t-Bu)₃ ligand. While highly effective for C-Cl bond activation, the Pd/P(t-Bu)₃ catalyst is relatively inefficient for the Suzuki coupling of aryl triflates. nih.gov For aryl triflates, smaller trialkylphosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), have been found to be more effective. nih.gov This differential reactivity allows for chemoselective functionalization of molecules containing both chloride and triflate leaving groups, providing a valuable tool for synthetic strategy. nih.gov For instance, in the reaction of 4-trifloxychlorobenzene, the use of P(t-Bu)₃ resulted in selective coupling at the chloride position, whereas PCy₃ favored reaction at the triflate site. nih.gov
Regio- and Stereoselectivity Control
The influence of the tri-tert-butylphosphine ligand on regio- and stereoselectivity in Suzuki-Miyaura coupling is substrate-dependent. In the coupling of polyhalogenated heteroaromatic compounds, where regioselectivity is a key challenge, the electronic and steric properties of the phosphine ligand play a crucial role. nih.gov The electron-rich and sterically demanding nature of P(t-Bu)₃ can influence the site of oxidative addition, thereby controlling which halide is substituted. nih.gov However, achieving high regioselectivity often requires careful optimization of the ligand, base, and solvent system for a specific substrate. nih.govrsc.org
Regarding stereoselectivity, the Pd/P(t-Bu)₃ system does not universally act as a strong stereocontrol element. For example, in the Suzuki coupling of certain (Z)-β-enamido triflates, the use of Pd(P(t-Bu)₃)₂ resulted in a nearly racemic mixture of isomers, indicating a loss of stereoselectivity. nih.gov In contrast, other palladium catalysts with different phosphine ligands, such as Pd(PPh₃)₄, provided high retention of configuration in the same reaction. nih.gov However, in specific contexts, such as the synthesis of atropisomeric biaryls, catalyst systems employing P(t-Bu)₃ have been used to achieve excellent diastereoselectivity. nih.gov The control of axial chirality often relies on the use of a chiral auxiliary on the substrate rather than the phosphine ligand itself. nih.govfigshare.com
Stille Coupling Reactions
The Stille coupling, which joins an organotin compound with an sp²-hybridized organic halide, has also been greatly improved by the use of tri-tert-butylphosphine. The Pd/P(t-Bu)₃ catalyst system has proven to be exceptionally reactive, overcoming long-standing challenges in this reaction, particularly with unactivated and sterically hindered aryl chlorides. scispace.comresearchgate.netnih.gov Prior to the application of this ligand, there were no general methods for the palladium-catalyzed Stille coupling of unactivated aryl chlorides. nih.gov
The catalyst is effective for a wide range of organotin reagents and aryl halides, including bromides, often allowing reactions to proceed at room temperature. nih.gov This enhanced reactivity and broad substrate scope have made the Pd/P(t-Bu)₃ system a valuable tool in natural product synthesis, where the Stille reaction is frequently employed for constructing complex carbon skeletons. nih.gov
| Aryl Halide | Organotin Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorotoluene | Tributyl(phenyl)tin | 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, CsF, Dioxane, 100 °C | 93% | nih.gov |
| 1-Chloro-4-(trifluoromethyl)benzene | Tributyl(vinyl)tin | 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, CsF, Dioxane, 80 °C | 94% | nih.gov |
| 4-Bromoanisole | Tributyl(phenyl)tin | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, CsF, THF, Room Temp. | 96% | nih.gov |
| 2-Bromotoluene | Tributyl(phenyl)tin | 1.5% Pd₂(dba)₃, 3% P(t-Bu)₃, CsF, THF, Room Temp. | 95% | nih.gov |
Negishi Coupling Reactions
The Negishi coupling, involving the reaction of an organozinc reagent with an organic halide, is another powerful cross-coupling reaction where tri-tert-butylphosphine has demonstrated significant utility. thieme-connect.comscispace.comresearchgate.net The use of a discrete, commercially available Pd(P(t-Bu)₃)₂ complex provides a highly effective catalyst for the Negishi coupling of a variety of aryl and heteroaryl chlorides. nih.gov
This catalyst system enables the coupling of challenging substrates, including hindered aryl chlorides, to form tetra-ortho-substituted biaryls, a transformation that was previously difficult to achieve via Negishi coupling. nih.gov The reaction accommodates both arylzinc and alkylzinc reagents, showcasing its versatility. nih.gov The mild conditions and high yields achievable with the Pd/P(t-Bu)₃ catalyst have expanded the synthetic utility of the Negishi reaction. nih.gov
| Aryl Chloride | Organozinc Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chloroanisole | Phenylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, 65 °C | 81% | nih.gov |
| 2-Chloropyridine | Phenylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, Room Temp. | 82% | nih.gov |
| 2,6-Dimethylchlorobenzene | Phenylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, 65 °C | 81% | nih.gov |
| 4-Chlorobenzonitrile | n-Butylzinc chloride | 5% Pd(P(t-Bu)₃)₂, THF, 65 °C | 94% | nih.gov |
Heck-Mizoroki Reactions
The Mizoroki-Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, has been significantly advanced by the use of Phosphine, (1,1-dimethylethyl)-, commonly known as tri-tert-butylphosphine (P(t-Bu)₃). researchgate.net This bulky and electron-rich phosphine ligand has proven instrumental in developing milder and more versatile catalytic systems, particularly for the coupling of challenging substrates like aryl chlorides. researchgate.net
Research by Fu and coworkers has demonstrated that a palladium catalyst system incorporating P(t-Bu)₃ is highly effective for the Heck-Mizoroki reactions of aryl chlorides with both mono- and disubstituted olefins. researchgate.netorganic-chemistry.org These reactions, which are typically conducted in the presence of a base such as N,N-dicyclohexylmethylamine (Cy₂NMe) or cesium carbonate (Cs₂CO₃), can proceed with high stereoselectivity. researchgate.netorganic-chemistry.org A notable advantage of the Pd/P(t-Bu)₃ system is its ability to facilitate these couplings under significantly milder conditions than previously possible. For instance, a range of activated aryl chlorides can undergo Heck coupling at room temperature, while unactivated and sterically hindered aryl chlorides, including di-ortho-substituted variants, react efficiently at elevated temperatures. researchgate.net
The catalyst system is also effective for the room-temperature Heck reactions of a variety of demanding aryl bromides. researchgate.net The practicality and robustness of this method have been demonstrated through its application on a multigram scale with minimal need for starting material purification. nih.gov Beyond traditional aryl halides, the Pd/P(t-Bu)₃ system has also been successfully applied in desulfitative Heck-Mizoroki arylations using arenesulfonyl chlorides as the electrophile. organic-chemistry.org
The following table summarizes representative examples of Heck-Mizoroki reactions catalyzed by palladium complexes with Phosphine, (1,1-dimethylethyl)-.
| Aryl Halide | Olefin | Base | Catalyst System | Conditions | Yield | Reference |
| 4-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 100 °C | High | researchgate.netnih.gov |
| 4-Chloroanisole | Styrene | Cy₂NMe | Pd/P(t-Bu)₃ | Room Temp | Good | researchgate.net |
| 1-Bromo-4-tert-butylbenzene | Ethyl acrylate | Cy₂NMe | Pd/P(t-Bu)₃ | Room Temp | High | researchgate.net |
| 2-Bromotoluene | Styrene | Cy₂NMe | Pd/P(t-Bu)₃ | Room Temp | High | researchgate.net |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, was a field revolutionized by the introduction of Phosphine, (1,1-dimethylethyl)-. In 1998, it was the first ligand that enabled the successful palladium-catalyzed amination of aryl halides. researchgate.net This breakthrough opened the door for the synthesis of a wide array of arylamines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.orgwikipedia.org
The catalyst system, typically generated in situ from a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) and P(t-Bu)₃, is highly effective for the amination of various aryl chlorides and bromides. wiley.comsigmaaldrich.com These reactions are generally carried out in the presence of a strong base, with sodium tert-butoxide (NaOtBu) being commonly used, in an aromatic solvent such as toluene. nih.gov
The use of P(t-Bu)₃ and other bulky alkylphosphine ligands has been crucial in expanding the scope and improving the efficiency of the Buchwald-Hartwig amination. nih.govacs.org These ligands promote the crucial reductive elimination step and help to form the active monoligated palladium species. nih.gov The catalyst systems have demonstrated high activity, allowing for the coupling of a broad range of substrates, including electron-rich and sterically hindered aryl chlorides, with various alkyl and aryl amines. sigmaaldrich.com While first-generation catalysts were limited, the development of systems with bulky phosphines like P(t-Bu)₃ enabled the coupling of primary amines and expanded the reaction's utility significantly. wikipedia.org
The following table provides examples of Buchwald-Hartwig amination reactions utilizing Phosphine, (1,1-dimethylethyl)-.
| Aryl Halide | Amine | Base | Catalyst System | Solvent | Temperature | Yield | Reference |
| 4-Chlorotoluene | N-Methylaniline | NaOtBu | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 80 °C | >95% | researchgate.net |
| 1-Bromo-4-tert-butylbenzene | Aniline | NaOtBu | Pd(OAc)₂ / P(t-Bu)₃ | Toluene | 100 °C | High | nih.gov |
| 2-Chlorotoluene | Morpholine | NaOtBu | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 80 °C | >95% | researchgate.net |
| 4-Chloroanisole | Benzylamine | NaOtBu | Pd(OAc)₂ / P(t-Bu)₃ | Toluene | 100 °C | High | sigmaaldrich.com |
Sonogashira Coupling Reactions
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been rendered significantly more efficient and versatile through the use of Phosphine, (1,1-dimethylethyl)- as a ligand. wikipedia.org Traditionally, these reactions require elevated temperatures and a copper(I) co-catalyst. researchgate.net However, the bulky and electron-rich nature of P(t-Bu)₃ has enabled the development of catalyst systems that can operate under much milder conditions, even at room temperature, and in some cases, without the need for a copper co-catalyst. researchgate.netresearchgate.net
Research has shown that a palladium catalyst combined with P(t-Bu)₃ can effectively couple a wide range of aryl bromides, including electron-rich and hindered substrates, with terminal alkynes at room temperature. organic-chemistry.org The catalyst system often consists of a palladium source such as Pd(PhCN)₂Cl₂ or Pd₂(dba)₃, P(t-Bu)₃, and often a copper(I) salt like CuI. researchgate.netorganic-chemistry.org The use of an amine base, such as diisopropylamine (HN(i-Pr)₂), is also typical. organic-chemistry.org
The Pd/P(t-Bu)₃ system has also proven effective for the coupling of aryl chlorides at higher temperatures. researchgate.net Furthermore, copper-free Sonogashira reactions of aryl bromides at room temperature have been successfully achieved using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system. researchgate.net This advancement is significant as it avoids potential issues associated with copper, such as alkyne homocoupling. nih.gov The ligand's effectiveness is attributed to its ability to facilitate the formation of a monoligated active L₁Pd⁰ catalyst. nih.gov The catalyst system has also been applied to desulfitative Sonogashira-Hagihara reactions with arenesulfonyl chlorides. researchgate.net
The following table illustrates typical conditions and outcomes for Sonogashira coupling reactions involving Phosphine, (1,1-dimethylethyl)-.
| Aryl Halide | Alkyne | Base | Catalyst System | Conditions | Yield | Reference |
| 4-Bromoanisole | Phenylacetylene | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Room Temp | 98% | organic-chemistry.org |
| 1-Bromo-2-methylbenzene | 1-Hexyne | HN(i-Pr)₂ | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Room Temp | 94% | organic-chemistry.org |
| 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 120 °C | Good | researchgate.net |
| 4-Bromobenzonitrile | Trimethylsilylacetylene | HN(i-Pr)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | Room Temp | High | researchgate.net |
Advanced Cross-Coupling Methodologies
The utility of Phosphine, (1,1-dimethylethyl)- extends beyond the more common cross-coupling reactions to a variety of advanced methodologies. The preformed complex, bis(tri-tert-butylphosphine)palladium(0) ([Pd(t-Bu₃P)₂]), is a particularly effective catalyst for these transformations due to its bulky, electron-rich ligands that promote oxidative addition and subsequent reductive elimination. thieme-connect.com
Coupling with Organolithium Reagents
A significant challenge in cross-coupling has been the direct use of highly reactive organolithium reagents, which are prone to side reactions like lithium-halogen exchange and homocoupling. thieme-connect.comnih.gov Research has demonstrated that palladium catalysts incorporating P(t-Bu)₃ can effectively mediate the cross-coupling of a wide range of alkyl-, aryl-, and heteroaryl-lithium reagents with various aryl and alkenyl bromides. thieme-connect.comrug.nl These reactions proceed under mild, room temperature conditions and exhibit high selectivity, providing a direct and efficient route to valuable intermediates for medicinal chemistry and materials science. nih.govrug.nl The in-situ prepared catalyst from Pd₂(dba)₃ and P(t-Bu)₃ is also effective for coupling (hetero)aryllithium reagents. thieme-connect.com
Reactions with Alkenylgermanes and Alkali-Metal Silanolates
The Pd(t-Bu₃P)₂ complex has been identified as a superior catalyst for cross-coupling reactions involving less common nucleophiles. It is efficient for the coupling of alkenylgermanes. thieme-connect.com Furthermore, a broadly applicable protocol has been developed for the palladium-catalyzed cross-coupling of a wide range of alkali-metal aryl- and heteroarylsilanolates with various aryl halides. thieme-connect.comorganic-chemistry.org The use of bis(tri-tert-butylphosphine)palladium is critical for the success of these couplings, which work well with electron-rich, electron-poor, and sterically hindered substrates. organic-chemistry.orgnih.gov This method provides an efficient route to polysubstituted biaryls under mild, fluoride-free conditions and is compatible with numerous functional groups. nih.gov
Decarboxylative Cross-Coupling Transformations
Phosphine, (1,1-dimethylethyl)- based catalysts have also been employed in decarboxylative cross-coupling reactions. thieme-connect.com This type of transformation uses carboxylic acids as readily available, stable alternatives to organometallic reagents. In these reactions, a C-C bond is formed with the extrusion of carbon dioxide. The [Pd(t-Bu₃P)₂] catalyst has been successfully used in highly selective decarboxylative cross-couplings between heteroaromatic carboxylic acids and various aryl halides, demonstrating its utility in forming C(sp²)-C(sp²) bonds through a non-traditional approach. thieme-connect.com
Carbonylation and Aminocarbonylation Protocols
Phosphine, (1,1-dimethylethyl)-, also known as tri-tert-butylphosphine (P(t-Bu)₃), serves as a highly effective ligand in palladium-catalyzed carbonylation and aminocarbonylation reactions. Its significant steric bulk and electron-donating properties facilitate the oxidative addition of aryl halides to the palladium center and subsequent reductive elimination, which are key steps in the catalytic cycle. These characteristics allow for the synthesis of a wide range of amides and other carbonyl compounds from aryl halides and triflates under relatively mild conditions.
In the aminocarbonylation of aryl halides, palladium catalysts supported by P(t-Bu)₃ or its derivatives enable the coupling of various amines, including weakly nucleophilic substrates. Research has demonstrated that the combination of sterically demanding phosphines like P(t-Bu)₃ with a carbon monoxide (CO) source can facilitate the rapid carbonylation of aryl iodides to form acyl chlorides. These reactive intermediates can then be trapped in situ by amines to produce the corresponding amides under ambient temperature and pressure.
A two-chamber system has been developed for the aminocarbonylation of aryl bromides and triflates using amino acid esters as nucleophiles. thieme-connect.com This method utilizes molybdenum hexacarbonyl as a solid CO source, which releases carbon monoxide that diffuses into a separate chamber where the palladium-catalyzed coupling occurs. thieme-connect.com This approach avoids the direct handling of toxic CO gas and is effective for the synthesis of N-capped amino acids. While various phosphine ligands are effective, ferrocene-based di-tert-butylphosphine (B3029888) ligands have shown particular utility in these protocols. thieme-connect.com For instance, the reaction of aryl iodides with tert-butylamine in the presence of a palladium catalyst can lead to double carbonylation products (ketoamides) or single carbonylation products (amides), depending on the reaction conditions. thieme-connect.com
Table 1: Examples of Palladium-Catalyzed Aminocarbonylation
| Aryl Halide/Triflate | Amine Nucleophile | Catalyst System | Product | Yield (%) | Ref |
| Bromobenzene | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | tert-Butyl Benzoyl-L-phenylalaninate | 84 | thieme-connect.com |
| Phenyl triflate | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | tert-Butyl Benzoyl-L-phenylalaninate | 80 | thieme-connect.com |
| 4-Chlorophenyl triflate | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | N-(4-chlorobenzoyl)-L-phenylalanine tert-butyl ester | 83 | thieme-connect.com |
| 2-Bromothiophene | L-Phenylalanine tert-butyl ester | Pd(OAc)₂, Ligand, DBU | tert-Butyl (Thiophene-2-carbonyl)-L-phenylalaninate | 84 | thieme-connect.com |
Arylation of Hydrosiloxanes
The catalyst bis(tri-tert-butylphosphine)palladium(0), [Pd(P(t-Bu)₃)₂], has been identified as a highly effective catalyst for the arylation of hydrosiloxanes. umicore.comresearchgate.net This transformation provides a direct, one-pot method for the synthesis of both symmetrical and unsymmetrical siloxanes, which are valuable compounds in materials science and as synthetic intermediates. nih.govresearchgate.net The reaction demonstrates significant functional group tolerance, allowing for the presence of reactive moieties such as hydroxyl and cyano groups within the substrates. researchgate.net
The protocol typically involves the reaction of an aryl bromide or chloride with a hydrosiloxane in the presence of the [Pd(P(t-Bu)₃)₂] catalyst. The bulky and electron-rich nature of the tri-tert-butylphosphine ligand is crucial for the reaction's success, promoting the key steps of the catalytic cycle. researchgate.net This methodology has been successfully applied to the synthesis of a variety of novel unsymmetrical siloxanes in moderate to high yields and can even be used to perform triple arylations on appropriate hydrosiloxane scaffolds. umicore.comresearchgate.net
Table 2: [Pd(P(t-Bu)₃)₂]-Catalyzed Arylation of Hydrosiloxanes
| Aryl Halide | Hydrosiloxane | Product Type | Yield | Ref |
| Various Aryl Bromides | Symmetrical/Unsymmetrical Hydrosiloxanes | Symmetrical & Unsymmetrical Siloxanes | Moderate to High | researchgate.net |
| Aryl Halides w/ Functional Groups | Functionalized Hydrosiloxanes | Functionalized Siloxanes | Good | umicore.comnih.gov |
Palladium-Catalyzed Trifluoromethylthiolation
The introduction of the trifluoromethylthio (SCF₃) group into aromatic systems is of great interest in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. While palladium-catalyzed cross-coupling reactions are a powerful tool for C-S bond formation, the trifluoromethylthiolation of aryl halides presents specific challenges. The low nucleophilicity of the SCF₃ anion and the instability of many trifluoromethylthiolating reagents under standard cross-coupling conditions complicate the development of general catalytic methods.
Significant progress has been made using specialized, bulky, and electron-rich biarylphosphine ligands, such as BrettPhos and t-BuBrettPhos, which have been shown to facilitate the coupling of weak nucleophiles. These advanced catalyst systems have enabled the trifluoromethylthiolation of a wide range of aryl and heteroaryl bromides using reagents like AgSCF₃. However, research literature focusing specifically on the use of Phosphine, (1,1-dimethylethyl)- as the sole ligand for this transformation is not prominent. The successful execution of this reaction often relies on more complex, specifically designed ligands to overcome the hurdles associated with the transmetalation and reductive elimination steps involving the SCF₃ group. sigmaaldrich.com
Olefination of Unactivated Aryl Halides
The palladium-catalyzed olefination of aryl halides, widely known as the Heck reaction, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The use of Phosphine, (1,1-dimethylethyl)- as a ligand has been instrumental in expanding the scope of this reaction to include unactivated and sterically hindered aryl chlorides. nih.gov Due to their low cost and broad availability, aryl chlorides are highly desirable substrates, but their inertness toward oxidative addition has historically limited their use.
The development of the Pd/P(t-Bu)₃ catalyst system provided a major breakthrough. researchgate.netnih.gov The strong electron-donating character and large cone angle of P(t-Bu)₃ promote the formation of the active, low-coordinate L₁Pd(0) species and facilitate the otherwise difficult oxidative addition of the aryl chloride C-Cl bond. nih.gov Further enhancements were achieved by replacing common inorganic bases like cesium carbonate (Cs₂CO₃) with organic bases such as N,N-dicyclohexylmethylamine (Cy₂NMe). researchgate.net This modification allowed for Heck couplings of activated aryl chlorides to proceed at room temperature and expanded the scope for unactivated aryl chlorides at slightly elevated temperatures. nih.gov The catalyst system is effective for a wide array of electronically and sterically diverse aryl halides and various olefins, demonstrating its robustness and practical utility. researchgate.net
Table 3: Heck Olefination of Unactivated Aryl Halides with Pd/P(t-Bu)₃ Catalyst System
| Aryl Halide | Olefin | Base | Temperature | Yield (%) | Ref |
| 4-Chlorotoluene | Styrene | Cs₂CO₃ | 100 °C | 98 | nih.gov |
| 1-Chloro-4-methoxybenzene | Styrene | Cs₂CO₃ | 100 °C | 96 | nih.gov |
| 2-Chlorotoluene | Styrene | Cs₂CO₃ | 100 °C | 97 | nih.gov |
| 4-Bromobenzonitrile | n-Butyl acrylate | Cy₂NMe | Room Temp. | 98 | nih.gov |
| 4-Bromoacetophenone | Styrene | Cy₂NMe | Room Temp. | 99 | researchgate.net |
C-H Activation and Functionalization Strategies
Phosphine, (1,1-dimethylethyl)- and related bulky, electron-rich phosphines are pivotal ligands in the field of C-H activation and functionalization. These reactions offer a more atom-economical and efficient approach to creating complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the pre-functionalization of substrates typically required in traditional cross-coupling. The unique steric and electronic properties of P(t-Bu)₃ enable palladium and other transition metals to catalyze the cleavage of otherwise unreactive C-H bonds.
Mechanistic studies suggest that these ligands promote the formation of reactive, low-coordinate metal complexes that are essential for interacting with C-H bonds. For instance, in some palladium-catalyzed processes, C-H activation can occur via a concerted metalation-deprotonation (CMD) pathway, which is facilitated by the electron-rich nature of the palladium center complexed with P(t-Bu)₃. Research into palladium(I) metalloradicals ligated by tri-tert-butylphosphine has also revealed pathways for C-H bond activation involving radical mechanisms. Furthermore, the ligand itself can undergo intramolecular C-H activation, forming cyclometalated species that can be either catalyst resting states or active intermediates in catalytic cycles.
Palladium-Catalyzed C-H Activation
In palladium-catalyzed C-H activation, P(t-Bu)₃ and its analogues play a crucial role in tuning the reactivity of the metal center. The ligand's properties influence the selectivity (e.g., ortho-, meta-, para-selectivity) and efficiency of the C-H cleavage step. For example, in the palladium-catalyzed direct allylation of arenes, the choice of phosphine ligand is critical. While highly specialized ligands are often required, studies comparing various phosphines, including trialkylphosphines, provide insight into the structural requirements for effective C-H activation. The combination of a palladium precursor and a bulky phosphine ligand can generate a catalytic system capable of activating both aryl and alkyl C-H bonds, leading to a variety of important molecular scaffolds.
Direct arylation is a powerful subclass of C-H functionalization that involves the coupling of an aryl halide with the C-H bond of another (hetero)arene, forming a biaryl linkage. The role of Phosphine, (1,1-dimethylethyl)- in these reactions can be highly substrate- and system-dependent.
In certain contexts, P(t-Bu)₃ has been found to be an ineffective or even detrimental ligand. For example, in the direct C-H arylation of benzo[1,2-d:4,5-d′]bis( umicore.comresearchgate.netnih.govthiadiazole), the use of P(t-Bu)₃ as a ligand completely halted the formation of the desired products, leading instead to the slow decomposition of the starting material. umicore.com This highlights that while bulky, electron-rich phosphines are generally effective for cross-coupling, the specific demands of a C-H activation/direct arylation cycle may require a more nuanced ligand choice.
Conversely, catalyst systems employing P(t-Bu)₃ have proven highly effective for the α-arylation of carbonyl compounds, which proceeds via C-H activation of the enolate. This method has been successfully applied to the arylation of malonates and cyanoesters using a variety of unhindered and sterically demanding aryl bromides and chlorides.
Table 4: Performance of P(t-Bu)₃ in Palladium-Catalyzed Direct Arylation
| Substrate 1 (C-H source) | Substrate 2 (Aryl Halide) | Catalyst System | Result | Ref |
| Benzo[1,2-d:4,5-d′]bis( umicore.comresearchgate.netnih.govthiadiazole) | 2-Bromo-5-(2-ethylhexyl)thiophene | Pd(OAc)₂ / P(t-Bu)₃ | No reaction, decomposition of starting material | umicore.com |
| Diethyl malonate | 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | High yield of arylated product | --- |
| Ethyl cyanoacetate | 2-Bromomesitylene | Pd(OAc)₂ / P(t-Bu)₃ | High yield of arylated product | --- |
Direct Alkenylation Reactions
Direct alkenylation reactions, a subset of C-H activation/functionalization, offer an atom-economical approach to the formation of carbon-carbon double bonds. While the specific details of direct alkenylation reactions utilizing tert-butylphosphine as a ligand are part of a broader field of palladium-catalyzed C-H functionalization, the general principle involves the palladium catalyst facilitating the coupling of an alkene with a C-H bond of another molecule, typically an arene or heteroarene. The bulky and electron-donating tert-butylphosphine ligand on the palladium center is believed to promote the C-H activation step and stabilize the catalytically active species. These reactions provide a more sustainable alternative to traditional cross-coupling methods that require pre-functionalized starting materials.
Cyclometalation Phenomena and Catalytic Inactivity
A notable characteristic of palladium complexes with bulky phosphine ligands like tri-tert-butylphosphine is their propensity to undergo cyclometalation. This intramolecular C-H activation of a tert-butyl group on the phosphine ligand leads to the formation of a stable palladacycle. For instance, the reaction of palladium acetate with tri-tert-butylphosphine at room temperature results in the formation of the novel palladium(II) complex [(PtBu₃)Pd(CH₂C(CH₃)₂PtBu₂)(OAc)] researchgate.net.
This cyclometalated complex is often catalytically inactive for cross-coupling reactions. Its formation sequesters the palladium in a stable, less reactive state, thereby diminishing the concentration of the catalytically active palladium(0) species that is generated in situ. This phenomenon highlights a potential deactivation pathway in catalytic cycles involving palladium and tri-tert-butylphosphine, where the formation of the palladacycle can impede catalytic turnover researchgate.net.
| Complex | Catalyst | Substrate | Product | Catalytic Activity |
| [(PtBu₃)Pd(CH₂C(CH₃)₂PtBu₂)(OAc)] | Palladium(II) | - | - | Inactive |
Gold(I)-Catalyzed C-H Activation
Gold catalysis has emerged as a powerful tool for various organic transformations, including the functionalization of C-H bonds. The use of bulky and electron-rich phosphine ligands, such as those derived from tert-butylphosphine, can significantly influence the reactivity and selectivity of gold(I) catalysts. In the realm of dual-metal catalysis for the synthesis of conjugated polymers like P3HT, chloro(tri-tert-butylphosphine)gold(I) has been utilized for the C-H activation and auration of thiophene monomers nih.gov. This demonstrates the capability of gold(I)-tert-butylphosphine complexes to selectively activate C-H bonds in heteroaromatic systems, a key step in subsequent cross-coupling reactions nih.gov. The stability of the resulting organogold compounds is a notable advantage in these synthetic strategies nih.gov.
Hydrogenation Reactions
Complexes of tert-butylphosphine are effective in various hydrogenation reactions, where the steric bulk and electron-donating ability of the phosphine ligand play a crucial role in catalyst performance.
Asymmetric Hydrogenation
In the field of asymmetric catalysis, chiral phosphine ligands are paramount for achieving high enantioselectivity. Chiral ligands incorporating the tert-butylmethylphosphino group have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes nih.gov. For example, rhodium complexes of rigid P-chiral phosphine ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*) exhibit excellent enantioselectivities and high catalytic activities in the hydrogenation of dehydroamino acid derivatives and enamides nih.gov. The steric bulk of the tert-butyl groups on the phosphine ligand is critical in creating a chiral environment around the metal center, which directs the hydrogenation to one enantiotopic face of the prochiral substrate. Cationic rhodium(I) complexes of optically active ferrocenylphosphines bearing di-tert-butylphosphino groups have also been shown to catalyze the asymmetric hydrogenation of various prochiral olefins, often affording high optical yields capes.gov.br.
| Ligand | Substrate | Enantioselectivity (ee) |
| QuinoxP | Dehydroamino acid derivatives | Excellent |
| QuinoxP | Enamides | Excellent |
| Ferrocenyl-di-tert-butylphosphine | Acetamidoacrylic acid derivatives | High |
Polymerization Chemistry
Phosphine, (1,1-dimethylethyl)- and its derivatives also find applications in the field of polymerization, where they can act as ligands for transition metal catalysts, influencing the properties of the resulting polymers. In the context of Ziegler-Natta and metallocene catalysis, which are cornerstone technologies for polyolefin production, the ligand environment around the metal center is critical in determining the polymer's microstructure, molecular weight, and other properties.
While traditional Ziegler-Natta catalysts are heterogeneous systems based on titanium compounds and organoaluminum co-catalysts, metallocene catalysts are typically homogeneous and based on Group 4 metals like titanium, zirconium, or hafnium nih.gov. The ligands in these systems, often cyclopentadienyl derivatives, can be modified to tune the catalyst's performance. Although not a primary ligand in mainstream commercial polyolefin catalysts, the principles of ligand design in these systems are relevant. For instance, in constrained geometry catalysts like [Me₂Si(C₅Me₄)(NtBu)]TiCl₂, the presence of a bulky tert-butyl group on the amido ligand influences the electronic and steric environment of the titanium center, thereby affecting its polymerization activity capes.gov.br. The development of novel catalyst systems, including those with phosphine-based ligands, is an ongoing area of research aimed at producing polyolefins with tailored properties.
Chain-Growth Polymerization Mechanisms
Chain-growth polymerization is a process where monomer units are added sequentially to a reactive site on a growing polymer chain. wikipedia.org This method includes several classes, such as radical, ionic, and coordination polymerization. wikipedia.orglibretexts.org The process is characterized by three main steps: initiation, where a reactive species is formed; propagation, the sequential addition of monomers; and termination, where the reactive site is deactivated. wikipedia.org
While phosphines are not typically primary initiators in radical polymerizations, their role as ligands is crucial in coordination polymerization. This type of chain-growth reaction involves the insertion of a monomer into a transition metal-carbon bond, with the active center being a metal complex. wikipedia.org The properties of ligands, such as Phosphine, (1,1-dimethylethyl)-, are critical in controlling the tacticity, molecular weight, and polydispersity of the resulting polymer. wikipedia.org The bulky and electron-rich nature of the (1,1-dimethylethyl)phosphine ligand can stabilize the metal center and influence the rate and selectivity of monomer insertion during the propagation step.
Role in the Synthesis of Semiconducting Polymers
The synthesis of semiconducting, or conjugated, polymers often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. researchgate.netresearchgate.netscispace.com These reactions build the polymer backbone by forming carbon-carbon bonds between monomer units. The choice of ligand for the palladium catalyst is critical for the success of these polymerizations.
Phosphine, (1,1-dimethylethyl)-, in its trisubstituted form (tri-tert-butylphosphine), is a valuable ligand for these reactions due to its large cone angle and strong electron-donating character. thieme-connect.com These properties promote the crucial oxidative addition step in the catalytic cycle and facilitate reductive elimination. thieme-connect.com The use of tri-tert-butylphosphine allows for the efficient coupling of less reactive but more cost-effective aryl chlorides, which are often difficult to activate with other ligands. researchgate.netscispace.com
The complex Bis(tri-tert-butylphosphine)palladium(0) ([Pd(t-Bu3P)2]) is a highly effective catalyst for a variety of cross-coupling reactions used in the synthesis of complex organic materials, including semiconducting polymers. thieme-connect.comresearchgate.net Its efficiency in promoting reactions like Suzuki, Heck, and Sonogashira couplings makes it a key tool for polymer chemists aiming to create novel materials for electronic applications. researchgate.netthieme-connect.com
Diverse Catalytic Transformations
Complexes of Phosphine, (1,1-dimethylethyl)- with palladium are versatile catalysts for a range of organic transformations beyond polymerization.
Carboiodination Reactions
The catalyst system [Pd(t-Bu3P)2] has been successfully employed in intramolecular carboiodination reactions. thieme-connect.comthieme-connect.com This transformation allows for the synthesis of various functionalized chromans and isochromans from alkenyl aryl iodides. The reaction proceeds with high diastereoselectivity, which is attributed to the steric bulk of the tri-tert-butylphosphine ligand influencing the carbopalladation step. thieme-connect.com This method is valued for its broad functional group tolerance. thieme-connect.com
| Catalyst | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| [Pd(t-Bu3P)2] | Alkenyl aryl iodides | Functionalized chromans and isochromans | Intramolecular cyclization, high diastereoselectivity, broad functional group tolerance thieme-connect.comthieme-connect.com |
Cyanation Reactions
Palladium complexes bearing Phosphine, (1,1-dimethylethyl)- are effective catalysts for the cyanation of aryl halides and triflates. thieme-connect.comnih.gov This reaction is a vital method for synthesizing aryl nitriles, which are important intermediates in pharmaceuticals and materials science. nih.gov The use of a bulky ligand like tri-tert-butylphosphine is often crucial for an efficient catalytic cycle. It is hypothesized that the steric hindrance provided by the tert-butyl groups prevents the displacement of the ligand by the cyanide ion, which could otherwise lead to the formation of inactive palladium-cyanide complexes and poison the catalyst. nih.gov These catalyst systems can be used with various cyanide sources, such as zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]), and are often effective for challenging substrates like heteroaryl chlorides. nih.govorganic-chemistry.org
Methylenation of Olefins
The term "methylenation of olefins" can refer to the conversion of a C=C double bond into a cyclopropane ring via the addition of a methylene (CH2) group. Palladium catalysts are known to facilitate such transformations. Specifically, a palladium-catalyzed methylenation of olefins using halomethylboronate reagents as the methylene source has been developed. researchgate.netethz.ch While the specific ligands used can vary, review articles have cited this work as an application of the [Pd(t-Bu3P)2] catalyst system, highlighting its utility in C-C bond formation for the synthesis of cyclopropanes. thieme-connect.comthieme-connect.com This methodology provides an alternative to more traditional methylenating agents like diazomethane or zinc carbenoids. researchgate.net
Annulation Reactions
Detailed research on the exclusive use of Phosphine, (1,1-dimethylethyl)- as a primary catalyst in common annulation reactions, such as [3+2] or [4+2] cycloadditions, is limited. In many reported phosphine-catalyzed annulations, less sterically hindered phosphines like tri-n-butylphosphine or triphenylphosphine (B44618) are typically employed to achieve high efficiency.
One study investigating phosphine-catalyzed [3+2+3] annulations of azomethine imines and allenoates noted that tri-tert-butylphosphine displayed minimal reactivity. This lack of reactivity was attributed to its significant steric hindrance, which presumably inhibits the initial nucleophilic attack on the allenoate, a crucial step for the initiation of the catalytic cycle.
While direct organocatalytic applications in annulation are scarce, Phosphine, (1,1-dimethylethyl)- is a widely used ligand in transition-metal-catalyzed reactions, including some annulation processes. In these cases, the phosphine's role is to modify the electronic and steric properties of the metal center, rather than acting as the primary nucleophilic catalyst. For instance, palladium complexes bearing P(t-Bu)₃ ligands are effective catalysts for a variety of cross-coupling and related reactions. However, these fall outside the scope of organocatalyzed annulation reactions.
The limited data on Phosphine, (1,1-dimethylethyl)- as a primary catalyst in annulation reactions suggests that its steric bulk may be a significant limiting factor for its application in this context, where less hindered phosphines are often more effective. Further research would be necessary to fully explore its potential and define specific substrate classes or reaction conditions where its unique steric and electronic properties could be advantageous.
Due to the limited specific research findings on the use of Phosphine, (1,1-dimethylethyl)- as a primary catalyst in annulation reactions, a comprehensive data table on its performance with a wide range of substrates cannot be compiled at this time.
Mechanistic and Kinetic Investigations of Phosphine, 1,1 Dimethylethyl Catalysis
Identification and Characterization of Active Catalytic Species
A central theme in the study of P(t-Bu)₃-ligated palladium catalysts is the nature of the catalytically active species. The bulky tert-butyl groups significantly influence the coordination chemistry of the palladium center, leading to a dynamic interplay between different phosphine-to-metal stoichiometries.
Monophosphine Palladium Complexes
Mounting evidence from mechanistic, kinetic, and reactivity studies points towards a monophosphine palladium species, [Pd(P(t-Bu)₃)], as the active catalyst in many cross-coupling reactions. mit.edu The steric bulk of P(t-Bu)₃ disfavors the formation of coordinatively saturated palladium centers, thereby promoting access to the highly reactive, coordinatively unsaturated 12-electron monophosphine complex. nih.govuwindsor.ca
The enhanced reactivity observed with catalytic systems employing P(t-Bu)₃ is often attributed to the facile generation of these unsaturated [PdL] species, which can readily undergo oxidative addition with aryl halides. uwindsor.ca In fact, the optimal palladium-to-phosphine ratio for high catalytic activity in certain Suzuki couplings was found to be between 1 and 1.5, further suggesting that a monophosphine-palladium complex is the key catalytically active species. uwindsor.ca Monomeric arylpalladium(II) halide complexes featuring a single bulky phosphine (B1218219) ligand have been isolated and characterized, providing tangible evidence for the viability of these species as intermediates in cross-coupling reactions. berkeley.edu These complexes have been shown to react with various nucleophiles, mimicking the elementary steps of catalytic cycles and exhibiting comparable reaction rates to in-situ generated catalysts. berkeley.edu
Interplay of Monophosphine and Bis(phosphine) Palladium Species
While the monophosphine complex is believed to be the active catalyst, the bis(phosphine) palladium complex, Pd(P(t-Bu)₃)₂, is often considered the catalyst's resting state. mit.edu By itself, Pd(P(t-Bu)₃)₂ is an ineffective catalyst for certain reactions, such as the room-temperature coupling of aryl chlorides. mit.edu However, the addition of a phosphine-free palladium source like Pd₂(dba)₃ to Pd(P(t-Bu)₃)₂ generates a highly efficient catalyst, presumably by shifting the equilibrium towards the formation of the active monophosphine species. mit.edu
This interplay is crucial for catalytic efficacy. The bis(phosphine) complex serves as a stable reservoir from which the highly reactive monophosphine species can be generated. The steric demand of the P(t-Bu)₃ ligand is a key factor that facilitates the ready dissociation of one phosphine ligand to grant access to the catalytically competent monophosphine complex. nih.gov
Elucidation of Elementary Steps in Catalytic Cycles
Understanding the individual steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is fundamental to optimizing reaction conditions and expanding the scope of P(t-Bu)₃-based catalytic systems.
Oxidative Addition Processes
Oxidative addition of an aryl halide to a Pd(0) complex is the initial and often rate-determining step in many cross-coupling reactions. uvic.ca The electron-rich nature of P(t-Bu)₃ enhances the electron density on the palladium center, which in turn increases the rate of oxidative addition, even with less reactive electrophiles like aryl chlorides. nih.gov
Studies have shown that for sterically demanding phosphines like P(t-Bu)₃, the oxidative addition likely proceeds through the monoligated PdL species rather than the bis-ligated PdL₂. uvic.cachemrxiv.org The steric hindrance within the bis(phosphine) complex impedes the approach of the aryl halide, making the pathway through the less hindered monophosphine complex more favorable. This preference for the monophosphine pathway is a key reason for the high reactivity of Pd/P(t-Bu)₃ systems in the activation of aryl chlorides. nih.gov Theoretical and experimental studies have investigated the divergent mechanisms of oxidative addition, highlighting that factors such as ligand sterics, electronics, and the nature of the halide and aryl group can influence whether the reaction proceeds via a concerted or a nucleophilic displacement-type pathway. chemrxiv.orgchemrxiv.org
Table 1: Reactivity of Aryl Halides in Oxidative Addition
| Aryl Halide | Reactivity Order | Reference |
| Ar-I | Highest | uvic.ca |
| Ar-Br | High | uvic.ca |
| Ar-Cl | Moderate | uvic.ca |
| Ar-F | Lowest | uvic.ca |
Reductive Elimination Pathways
Reductive elimination is the final step of the cross-coupling cycle, where the new carbon-carbon or carbon-heteroatom bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the P(t-Bu)₃ ligand can also play a role in this step. While often facilitating the prior steps, significant steric hindrance can potentially slow down the final reductive elimination.
Kinetic studies have shown that the rate of reductive elimination can be influenced by the electronic properties of the coupling partners. For instance, in C-N coupling reactions, Pd(II) amido complexes derived from electron-deficient aryl halides or electron-rich diarylamines exhibit faster rates of reductive elimination. acs.org The structure of the phosphine ligand itself has a profound impact on the rate of this step. acs.org In some cases, reductive elimination is proposed to proceed from a palladium(IV) intermediate, which can influence the stereochemical outcome of the reaction. elsevierpure.com
Table 2: Factors Influencing Reductive Elimination Rates
| Factor | Effect on Rate | Reference |
| Electron-deficient aryl group on Pd | Increases | acs.org |
| Electron-rich amine | Increases | acs.org |
| Ligand Structure | Varies | acs.org |
| Presence of additives (e.g., base) | Can promote | nih.gov |
Transmetalation Kinetics and Thermodynamics
Transmetalation involves the transfer of an organic group from a main group organometallic reagent (like an organoboron, organotin, or organozinc compound) to the palladium(II) center. This step is often dependent on the nature of the base and other additives present in the reaction mixture.
Quantitative Assessment of Steric and Electronic Effects on Catalytic Performance
The catalytic efficacy of phosphine, (1,1-dimethylethyl)-, also known as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), is profoundly influenced by its distinct steric and electronic properties. The bulky tert-butyl groups create a large, sterically demanding cone angle, which plays a crucial role in promoting reductive elimination and preventing catalyst deactivation pathways. At the same time, its strong electron-donating ability enhances the reactivity of the metal center.
A quantitative understanding of these effects is often achieved through the use of descriptors derived from computational chemistry. Principal component analysis (PCA) of Density Functional Theory (DFT)-derived descriptors for a range of phosphine ligands, including di-tert-butylphosphines, has revealed that many effective ligands are sterically hindered around the phosphorus atom and exhibit low minimum electrostatic potential (Vmin) values, indicating strong σ-donor capabilities. acs.orgacs.org
In the context of specific reactions, such as the enantioretentive N-arylation of cyclic α-substituted amines, data science approaches have been employed to elucidate key ligand features. acs.org For di-tert-butylphosphine (B3029888) ligands, the minimum dispersion potential on the London dispersion surface (Pint_MIN) was identified as a highly influential descriptor. acs.org This suggests that attractive intramolecular dispersion interactions can stabilize the active conformation of the ligand, thereby enhancing catalytic performance. acs.org Interestingly, ligands with excessive steric bulk, such as those with 2,4,6-triisopropylphenyl substituents, can exhibit reduced activity due to unfavorable conformational effects that diminish these stabilizing interactions. acs.org
The following table, derived from data-driven analysis, illustrates the impact of a specific steric descriptor on the catalytic performance of phosphorinane ligands, a class related to di-tert-butylphosphines, in N-arylation reactions.
Table 1: Influence of Sterimol B5MAX Descriptor on Catalytic Yield for Phosphorinane Ligands
| Ligand Type | Sterimol B5MAX Threshold | Outcome |
|---|---|---|
| Para-substituted biaryl phosphorinanes | Exceeds minimum requirement | Active |
| Nonsymmetric phosphorinanes | Exceeds maximum threshold | Inactive |
Data derived from analysis of unproductive oxidative addition due to local sterics or reduced electron density. acs.org
Furthermore, studies on palladium precatalysts of the formula (tBu₃P)Pd(Ar)X have demonstrated their high efficiency in challenging Suzuki-Miyaura and Buchwald-Hartwig couplings. acs.org The performance of these systems, which is often superior to in-situ generated catalysts or other advanced palladacycle precatalysts, underscores the favorable combination of steric and electronic properties conferred by the tri-tert-butylphosphine ligand. acs.org The success in coupling sterically hindered and electron-deficient substrates highlights the ability of the bulky phosphine to facilitate difficult cross-coupling reactions. acs.org
Computational and Theoretical Approaches to Mechanistic Understanding
Computational and theoretical methods are indispensable tools for gaining a deep, atomistic-level understanding of the reaction mechanisms involving tri-tert-butylphosphine-metal complexes. These approaches allow for the detailed examination of transient intermediates and transition states that are often difficult to characterize experimentally. rsc.org
Density Functional Theory (DFT) has become a primary computational method for investigating catalytic processes. rsc.orgresearchgate.netnumberanalytics.com DFT calculations provide valuable insights into reaction pathways, activation energies, and the electronic structure of catalytic species. rsc.orgnumberanalytics.com
DFT has also been applied to understand the enhanced catalytic activity of (tBu₃P)Pd(Ar)X precatalysts. acs.org These computational studies help to rationalize the superior performance of these well-defined precatalysts compared to in-situ systems by providing a detailed picture of the active catalytic species and the elementary steps of the catalytic cycle. acs.org
The following table summarizes key applications of DFT in elucidating the catalytic mechanisms involving tri-tert-butylphosphine.
Table 2: Applications of DFT in Tri-tert-butylphosphine Catalysis
| Catalytic Reaction | Key DFT Findings | Reference |
|---|---|---|
| Pd-catalyzed Aryl-Perfluoroalkyl Coupling | Identified α-fluoride elimination as a key side reaction pathway. | nih.gov |
| Suzuki-Miyaura and Buchwald-Hartwig Couplings | Rationalized the high efficiency of (tBu₃P)Pd(Ar)X precatalysts. | acs.org |
Agostic interactions, which involve the intramolecular coordination of a C-H σ-bond to an electron-deficient metal center, are a crucial stabilizing feature in many organometallic complexes and can significantly influence catalytic reactivity. arxiv.orgnumberanalytics.comprinceton.edu These interactions are characterized by specific geometric and spectroscopic signatures, such as shortened metal-hydrogen distances (typically 1.8–2.3 Å) and reduced M-H-C bond angles (90–140 degrees). arxiv.org
In complexes containing bulky ligands like tri-tert-butylphosphine, the steric pressure can bring C-H bonds of the ligand into close proximity with the metal center, making agostic interactions more likely. Computational analysis is often essential to confirm the presence and nature of these weak interactions. arxiv.org The theory of Atoms in Molecules (AIM) can be used to analyze the electron density, where a bond critical point between the metal and the hydrogen atom provides evidence for an agostic interaction. arxiv.orgresearchgate.net
The following table outlines the characteristic parameters used to identify agostic interactions.
Table 3: Characteristic Parameters of Agostic Interactions
| Parameter | Typical Range | Significance |
|---|---|---|
| Metal-Hydrogen Distance | 1.8–2.3 Å | Indicates close proximity and potential bonding interaction. |
| Metal-Hydrogen-Carbon Angle | 90–140° | Distinguishes from linear hydrogen bonds. |
| 1JCH Coupling Constant | 50–100 Hz | Lower than typical C-H bonds, indicating a weakened bond. |
| Electron Density at Bond Critical Point (ρ) | ~0.04–0.05 a.u. | Higher than for van der Waals interactions, suggesting a covalent character. |
Data sourced from general reviews on agostic interactions. arxiv.orgnih.gov
Applications of Phosphine, 1,1 Dimethylethyl in Materials Science
Utilization as a Precursor in Chemical Vapor Deposition (CVD) for Semiconductor Growth
Tert-butylphosphine (TBP) has emerged as a significant precursor in metal-organic chemical vapor deposition (MOCVD), also known as metal-organic vapor phase epitaxy (MOVPE), for the growth of III-V compound semiconductors like Gallium Phosphide (B1233454) (GaP). tcichemicals.com It is often favored over traditional phosphorus sources, such as phosphine (B1218219) (PH₃), due to its lower decomposition temperature and reduced toxicity, which enhances safety and process control. tcichemicals.comnih.gov
The primary advantage of TBP lies in its decomposition pathway. The main reaction channel for TBP is β-hydrogen elimination, a process that occurs at significantly lower temperatures compared to the decomposition of phosphine or methyl-ligated phosphorus compounds. tcichemicals.com This lower thermal budget is crucial for preserving the integrity of complex, multi-layered semiconductor device structures during epitaxial growth. The use of high-purity TBP leads to fewer waste products and can increase the uptime of MOCVD reactors. nih.gov Research has shown that the choice of precursor, such as TBP, can have a significant influence on the quality of the resulting semiconductor film, affecting parameters like threading dislocation densities in GaP grown on silicon substrates. rsc.org
Table 1: Comparison of Phosphorus Precursors for Semiconductor Growth
| Precursor | Chemical Formula | Common Abbreviation | Key Characteristics |
|---|---|---|---|
| Phosphine, (1,1-dimethylethyl)- | (CH₃)₃CPH₂ | TBP | Lower decomposition temperature via β-hydride elimination; reduced toxicity compared to PH₃; liquid source. tcichemicals.comnih.gov |
| Phosphine | PH₃ | - | Highly toxic gas; requires high temperatures for decomposition; traditional phosphorus source. |
Investigation of Surface Chemistry on Semiconductor Substrates
The interaction of TBP with semiconductor surfaces is a critical area of study for controlling the initial stages of thin-film growth and for surface functionalization. The surface chemistry of TBP on silicon, particularly the Si(001) surface, has been investigated in detail to understand the nucleation phase of chemical vapor deposition. osti.gov
Studies combining density functional theory (DFT) calculations and scanning tunneling microscopy (STM) have revealed that when TBP is deposited on an activated, hydrogen-terminated silicon surface (H/Si(001)), it forms a strong, covalent phosphorus-silicon (P-Si) bond. rsc.orgosti.gov Notably, this adsorption can occur without the loss of the sterically bulky tert-butyl group. The presence of this group influences the subsequent adsorption of other TBP molecules, with steric repulsion playing a significant role in determining the preferred sites for multiple adsorptions. osti.gov STM imaging has further shown an anisotropic distribution of adsorbed TBP, with the molecules preferentially aligning perpendicular to the silicon dimer rows on the surface. rsc.orgosti.gov This behavior is understood through a mechanism involving the stabilization of surface hydrogen vacancies by electron donation from the TBP adsorbate. rsc.org A thorough understanding of this nucleation behavior is essential for optimizing precursor design and experimental conditions to produce higher-quality semiconductor materials. osti.gov
Table 2: Summary of TBP Interaction with Si(001) Surface
| Finding | Method of Observation | Implication for Material Growth |
|---|---|---|
| Formation of a strong, covalent P-Si bond without loss of the tert-butyl group. | Density Functional Theory (DFT), Scanning Tunneling Microscopy (STM) | Provides a stable anchor point for subsequent film growth. rsc.orgosti.gov |
| Steric repulsion from the bulky tert-butyl group influences site preference for further adsorption. | DFT Calculations | Affects the density and arrangement of nucleation sites on the surface. osti.gov |
| Anisotropic distribution of TBP, with preferential adsorption perpendicular to surface dimer rows. | STM Imaging | Leads to ordered nucleation, which can influence the crystal orientation of the grown film. rsc.org |
Role in the Synthesis of Conjugated Polymers and Optoelectronic Materials
Beyond its role as a precursor, the fully substituted derivative, tri-tert-butylphosphine (B79228) [P(t-Bu)₃], plays a crucial role as a ligand in transition-metal catalysis, which is a cornerstone of modern synthetic chemistry for producing conjugated polymers. These polymers are the active materials in a wide range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov
The use of Pd/P(t-Bu)₃ catalyst systems has enabled the controlled synthesis of well-defined conjugated polymers, such as polyfluorenes, with predictable molecular weights and narrow polydispersity via chain-growth mechanisms. osti.govresearchgate.net This level of control is vital for tuning the optical and electronic properties of the resulting materials for specific device applications. nih.govosti.gov
Table 3: Application of Tri-tert-butylphosphine (P(t-Bu)₃) in Catalytic Polymerization
| Cross-Coupling Reaction | Catalyst System Example | Role of P(t-Bu)₃ Ligand | Application in Materials Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / P(t-Bu)₃ | Promotes oxidative addition and reductive elimination, enabling the use of aryl chlorides and achieving controlled polymerization. nih.govosti.govresearchgate.net | Synthesis of well-defined conjugated polymers and block copolymers for organic electronics. osti.gov |
| Stille Coupling | Pd(OAc)₂ / P(t-Bu)₃ or Pd(P(t-Bu)₃)₂ | Enables coupling of unactivated and hindered aryl chlorides at room temperature in some cases. wiley-vch.dethieme-connect.de | Production of functional polymers and highly substituted biaryls for advanced materials. wiley-vch.de |
Conclusion and Future Research Perspectives on Phosphine, 1,1 Dimethylethyl
Summary of Pivotal Contributions to Synthetic Organic Chemistry and Catalysis
The advent of tri-tert-butylphosphine (B79228) is considered a landmark in the development of third-generation phosphine (B1218219) ligands for transition-metal catalysis. Its primary contribution lies in its role as a highly effective ligand in palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds. prochemonline.comtcichemicals.com The large steric bulk, quantified by a cone angle of 182°, combined with its strong electron-donating nature, allows it to accelerate the crucial oxidative addition step in catalytic cycles.
This has been particularly transformative for reactions involving historically challenging substrates like aryl chlorides. tcichemicals.comnih.gov Catalytic systems employing P(t-Bu)₃ have demonstrated remarkable activity and selectivity in a variety of named reactions, including:
Suzuki-Miyaura Coupling: Enabling the coupling of aryl chlorides and sterically hindered substrates under mild, often room-temperature, conditions. nih.govresearchgate.net
Buchwald-Hartwig Amination: The first successful amination of aryl halides was achieved using P(t-Bu)₃ as a ligand for the palladium catalyst. researchgate.net
Stille, Negishi, and Hiyama Couplings: Extending the scope of these reactions to include aryl chlorides and other challenging partners. nih.govresearchgate.net
Heck-Mizoroki Reaction: Facilitating the coupling of aryl chlorides with olefins with high stereoselectivity. researchgate.net
These advancements have had a profound impact on the synthesis of complex molecules in fields ranging from pharmaceuticals to materials science. nih.gov
Emerging Research Avenues and Unresolved Challenges in Phosphine, (1,1-dimethylethyl)- Chemistry
Despite its widespread use, the chemistry of tri-tert-butylphosphine is far from fully explored. Several key areas represent the next frontiers of research.
One significant challenge is the synthesis of the ligand itself, which can be difficult due to the steric hindrance around the phosphorus center. nih.gov While methods using Grignard reagents have been developed, improving the efficiency and scalability of these syntheses remains an important goal. nih.govgoogle.com
Another emerging area is the application of P(t-Bu)₃ in catalytic systems beyond palladium. Its use as a ligand for nickel, rhodium, and copper is an active area of investigation, promising new reactivity and applications, such as in copper-catalyzed cycloadditions. nih.gov Furthermore, its role as a Lewis base in Frustrated Lewis Pairs (FLPs) for metal-free catalysis, including the activation of small molecules like H₂, presents a novel research direction. nih.gov
The development of chiral versions of bulky phosphine ligands for asymmetric catalysis is a persistent challenge. Creating enantiomerically pure analogues of P(t-Bu)₃ could unlock new methods for the stereocontrolled synthesis of chiral molecules.
Finally, understanding and mitigating ligand decomposition pathways is crucial for developing more robust and industrially viable catalytic processes.
Outlook for Developing Novel Catalytic Systems and Expanding Application Scope
The future for tri-tert-butylphosphine and its derivatives is bright, with a clear trajectory towards more sophisticated and sustainable chemical transformations. A major area of expansion is in C-H bond activation and functionalization. tcichemicals.comnih.govgreyhoundchrom.com This atom-economical approach allows for the direct conversion of ubiquitous C-H bonds, and the unique properties of P(t-Bu)₃-based catalysts are being harnessed to promote these challenging reactions. nih.gov
The development of novel catalytic systems is another key outlook. This includes the design of "next-generation" ligands that build upon the successful scaffold of P(t-Bu)₃. Data science and machine learning are now being employed to identify privileged structural features in phosphine ligands, which can guide the rational design of new and more effective catalysts. acs.orgacs.org For example, studies have identified di-tert-butylphosphines as a privileged class of ligands in certain reactions. acs.org
The table below summarizes the performance of P(t-Bu)₃ in various palladium-catalyzed cross-coupling reactions, highlighting its versatility.
| Reaction Type | Substrate Example | Coupling Partner | Conditions | Yield |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃, KF, room temp. | High |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd(OAc)₂, NaOtBu, toluene | High |
| Stille | Aryl Chloride | Organostannane | Pd₂(dba)₃, CsF, dioxane | High |
| Heck-Mizoroki | Aryl Chloride | Olefin | Pd₂(dba)₃, Cy₂NMe, dioxane | High |
This table is a generalized representation based on findings in the literature. nih.govresearchgate.net
Directions for Advanced Mechanistic Investigations
A deeper understanding of how P(t-Bu)₃-ligated catalysts function is essential for future development. Advanced mechanistic investigations are moving in several key directions.
Spectroscopic and Computational Studies: In-depth analysis using techniques like NMR spectroscopy and density functional theory (DFT) calculations are being used to probe the structure of catalytic intermediates and the energetics of reaction pathways. chemrxiv.org These studies help to elucidate the precise role of the ligand's steric and electronic properties.
Kinetic Analysis: Detailed kinetic studies, including the determination of reaction orders and the measurement of kinetic isotope effects, are crucial for identifying the rate-determining steps in catalytic cycles. nih.govrug.nl This information is vital for optimizing reaction conditions and catalyst design.
Catalyst Speciation and Deactivation: Research is focused on understanding the nature of the active catalytic species—for instance, whether a monoligated L₁Pd or bisligated L₂Pd complex is the key intermediate. chemrxiv.org Elucidating the mechanisms by which these catalysts deactivate over time is equally important for creating more robust systems. The synthesis of deuterated P(t-Bu)₃ is one tool being used to study reaction mechanisms with techniques like neutron diffraction. nih.gov
By pursuing these research avenues, the scientific community will continue to unlock the full potential of tri-tert-butylphosphine, leading to the development of more efficient, selective, and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (1,1-dimethylethyl)phosphine with high purity?
- Methodological Answer : Optimize synthesis via nucleophilic substitution of tert-butyl halides with phosphine gas under inert atmospheres. Use Schlenk-line techniques to prevent oxidation. Purification via fractional distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high purity. Characterize intermediates using P NMR to monitor reaction progress .
Q. How can researchers confirm the identity of (1,1-dimethylethyl)phosphine derivatives using spectroscopic techniques?
- Methodological Answer : Combine H, C, and P NMR spectroscopy to assign structural features. For example, P NMR shifts typically range from −20 to −40 ppm for tertiary phosphines. Cross-validate with FTIR (C–H stretching at ~2900 cm, P–C vibrations at ~700 cm) and GC-MS (parent ion matching molecular weight) .
Q. What analytical methods are recommended for assessing the purity of (1,1-dimethylethyl)phosphine in reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water mobile phases; retention times should align with standards.
- GC-MS : Monitor for impurities like oxidized phosphine oxides (e.g., m/z peaks corresponding to (CH)PO).
- Elemental Analysis : Validate C, H, and P percentages (±0.3% theoretical values) .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the coordination chemistry of (1,1-dimethylethyl)phosphine in transition metal catalysts?
- Methodological Answer : Study ligand-metal binding via X-ray crystallography (e.g., Rh or Pd complexes) to measure bond angles/distortions. Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with less bulky phosphines. Use DFT calculations to model steric parameters (e.g., percent buried volume, %V) .
Q. What experimental strategies resolve contradictions in NMR data for (1,1-dimethylethyl)phosphine derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing signal splitting.
- Isotopic Labeling : Use C-labeled tert-butyl groups to simplify C NMR assignments.
- Computational Modeling : Compare experimental shifts with DFT-predicted values (GIAO method) .
Q. How can researchers evaluate the stability of (1,1-dimethylethyl)phosphine under varying solvent and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures.
- Solvent Stability : Monitor P NMR shifts in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents over 72 hours.
- Oxygen Sensitivity : Use EPR spectroscopy to detect radical formation in air-exposed samples .
Q. What mechanistic insights can be gained from studying the oxidative byproducts of (1,1-dimethylethyl)phosphine?
- Methodological Answer : Isolate phosphine oxides via column chromatography and characterize using X-ray diffraction. Perform kinetic studies (UV-Vis monitoring) to determine oxidation rates under controlled O partial pressures. Correlate steric effects with oxidation susceptibility using Hammett plots .
Data Analysis & Presentation
Q. How should researchers present conflicting catalytic performance data for (1,1-dimethylethyl)phosphine-based systems?
- Methodological Answer : Use statistical tools (e.g., ANOVA) to compare turnover frequencies (TOF) across replicates. Tabulate data with error margins and highlight outliers. Include supplementary figures (e.g., Arrhenius plots) to contextualize temperature-dependent activity .
Q. What protocols ensure reproducibility in synthesizing (1,1-dimethylethyl)phosphine-metal complexes?
- Methodological Answer : Document exact stoichiometries, reaction times, and purification steps. Share crystallographic data (CCDC deposition numbers) and raw NMR files in supplementary materials. Adhere to CIF guidelines for crystal structure reporting .
Tables for Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
